molecular formula C32H60N4O8 B3273304 BFCAs-1 CAS No. 585531-74-4

BFCAs-1

Cat. No.: B3273304
CAS No.: 585531-74-4
M. Wt: 628.8 g/mol
InChI Key: DWYNJWTYDHZUQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bifunctional chelating agents are generally prepared through multi-step syntheses, often involving protection-deprotection strategies due to the large number of functional groups involved . Hydrolytic enzymes, with their unique chemoselectivity, have been employed to prepare BFCAs-1 based on well-known ligand platforms . The synthesis typically involves the following steps:

    Formation of the chelating unit: This step involves the synthesis of a polyamino polycarboxylic structure.

    Introduction of the reactive functional group: This step involves the addition of a functional group that can react with amines, thiols, or alcohols.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

    Batch or continuous flow reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

BFCAs-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include:

    Metal complexes: Formed by the coordination of the chelating moiety with metal ions.

    Covalent adducts: Formed by the reaction of the functional group with reactive molecules.

Properties

IUPAC Name

tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYNJWTYDHZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585531-74-4
Record name Tetra-tert-Butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2QAF2ZJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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